molecular formula C9H6N2O2S B8270181 Thiazole, 4-(4-nitrophenyl)- CAS No. 3704-42-5

Thiazole, 4-(4-nitrophenyl)-

Cat. No.: B8270181
CAS No.: 3704-42-5
M. Wt: 206.22 g/mol
InChI Key: UQFMVAQNKKKVDG-UHFFFAOYSA-N
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Description

Thiazole, 4-(4-nitrophenyl)-, is a heterocyclic compound featuring a thiazole core substituted with a 4-nitrophenyl group at the 4-position. The thiazole ring (C₃H₃NS) contains sulfur and nitrogen atoms, conferring unique electronic and steric properties. The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, influencing reactivity, solubility, and biological interactions.

Properties

CAS No.

3704-42-5

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

IUPAC Name

4-(4-nitrophenyl)-1,3-thiazole

InChI

InChI=1S/C9H6N2O2S/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H

InChI Key

UQFMVAQNKKKVDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC=N2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Electronic Effects of Substituents

Compound Substituent(s) Key Properties
4-(4-nitrophenyl)thiazole 4-nitrophenyl - High polarity due to nitro group .
- Melting point: 240–242°C (derivative 2-2e in ).
- Electron-withdrawing enhances reactivity in biological targets .
4-(4-trifluoromethylphenyl)thiazole 4-trifluoromethylphenyl - Stronger π–π interactions with Trp286/Tyr341 in AChE .
- Enhanced lipophilicity due to CF₃ group.
4-(4-biphenylyl)thiazole 4-biphenylyl - Increased hydrophobicity (MW 252.33) .
- Bulkier structure may reduce membrane permeability.
4-(4-chlorophenyl)thiazole 4-chlorophenyl - Moderate electron-withdrawing effect.
- Melting point: 214–216°C (derivative 2-2c in ).
Anticancer Activity :
  • 4-(4-nitrophenyl)thiazole derivatives (e.g., compound 3g in ): IC₅₀ values < 10 μM against A549, MCF-7, and HT29 cell lines. Nitro group enhances cytotoxicity via redox interactions .
  • Carbazole-thiazole hybrids (e.g., 3f with bromophenyl): Comparable activity but lower potency than nitro derivatives .
  • Thiadiazole derivatives (e.g., 3a–h in ): Moderate antinociceptive activity (ED₅₀ ~25–50 mg/kg), likely due to reduced electron-withdrawing effects compared to nitro group.
Enzyme Inhibition :
  • AChE Inhibition : 4-(4-trifluoromethylphenyl)thiazole analogs show π–π interactions with Trp286/Tyr341, critical for binding . Nitro derivatives may exhibit weaker interactions due to steric hindrance.
  • HIV-1 RT Inhibition : 4-nitrophenyl substitution in thiazole (e.g., EMAC2056) is essential for dual inhibition of polymerase/ribonuclease functions .

Q & A

Q. What are the optimized synthetic routes for 4-(4-nitrophenyl)thiazole derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 4-nitrophenyl-substituted precursors with thioamides or thioureas. For example, 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(4-nitrophenyl)thiourea is synthesized by reacting 4-[1-phenyl-1-methyl-1-cyclobutan-3-yl]-2-aminothiazole with 4-nitrophenyl isocyanate in absolute ethanol under reflux for 12 hours . Key factors include:
  • Catalysts : Use of glacial acetic acid as a catalyst in ethanol (e.g., ).
  • Solvents : Polar aprotic solvents (e.g., ethanol, dichloromethane) improve reaction efficiency .
  • Temperature : Reflux (~80°C) enhances cyclization, yielding 71–99% depending on substituents .
  • Purification : Crystallization from ethanol or n-hexane ensures high purity .

Q. Which spectroscopic techniques are most reliable for characterizing 4-(4-nitrophenyl)thiazole derivatives?

  • Methodological Answer : A combination of techniques is critical:
  • IR Spectroscopy : Identifies functional groups (e.g., νN-H at 3280–3200 cm⁻¹, νC=S at 1360–1340 cm⁻¹) .
  • NMR Spectroscopy :
  • ¹H NMR : Reveals aromatic protons (δ 7.55–7.12 ppm) and NH groups (δ 10.46–10.06 ppm) .
  • ¹³C NMR : Confirms thiazole ring carbons (C-2 at ~163 ppm, C-4 at ~153 ppm) and nitrophenyl substituents .
  • Elemental Analysis : Validates purity (e.g., C: 59.41% experimental vs. 59.40% theoretical) .

Q. How do substituents on the thiazole ring affect the compound’s physicochemical properties?

  • Methodological Answer : Substituents like nitro, methoxy, or halogens alter electronic and steric profiles:
  • Electron-withdrawing groups (e.g., -NO₂) : Increase melting points (e.g., 274°C for 4-nitrophenyl derivatives) due to enhanced intermolecular interactions .
  • Bulky groups (e.g., cyclobutyl) : Reduce solubility in polar solvents but improve thermal stability .
  • Polar groups (e.g., -CN) : Enhance bioavailability by increasing dipole moments .

Advanced Research Questions

Q. What computational methods are used to predict the biological activity of 4-(4-nitrophenyl)thiazole derivatives?

  • Methodological Answer : In silico approaches include:
  • Docking Studies : To assess interactions with targets like TAM receptors (e.g., AXL inhibition with IC₅₀ = 1.6 nM) .
  • QSAR Modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with antiparasitic or anticancer activity .
  • DFT Calculations : Predicts stability of delocalized π-systems in thiazole-aryl hybrids, crucial for photophysical applications .

Q. How can contradictions in reported biological activities (e.g., anticancer vs. antibacterial) be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions or structural variations. Strategies include:
  • Dose-Response Analysis : Compare IC₅₀ values across studies (e.g., 0.49 nM for Axl inhibition vs. 7.906 µg/mL for antibacterial activity) .
  • Structural-Activity Relationship (SAR) : Nitro groups at para positions enhance anticancer activity but reduce antimicrobial potency due to redox sensitivity .
  • Mechanistic Studies : Use gene expression profiling to distinguish pathways (e.g., M2 macrophage polarization vs. apoptosis induction) .

Q. What strategies mitigate challenges in crystallizing 4-(4-nitrophenyl)thiazole derivatives for structural analysis?

  • Methodological Answer : Challenges include poor solubility and polymorphism. Solutions involve:
  • Solvent Screening : Use mixed solvents (e.g., chloroform/n-hexane) to control nucleation .
  • Temperature Gradients : Slow cooling from reflux to room temperature reduces defects .
  • Additives : Small amounts of ionic liquids (e.g., [BMIM]BF₄) improve crystal lattice integrity .

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